![molecular formula C18H19N5O B2809418 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034288-12-3](/img/structure/B2809418.png)
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, has been studied . It’s a monoclinic crystal with a = 9.9491 (11)Å, b = 18.1523 (17)Å, c = 11.7703 (15)Å, β = 113.473 (14)°, V = 1949.8 (4)ų .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)-, have been reported. It has a predicted boiling point of 326.5±42.0 °C and a predicted density of 1.27±0.1 g/cm³ .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone have been synthesized and evaluated for various biological activities. For instance, a series of polysubstituted methanones, including similar structures, showed significant cytotoxicity in human leukocytes at higher concentrations, indicating potential therapeutic applications or biological relevance in medical research (Bonacorso et al., 2016). Moreover, novel pyrazole derivatives with structural resemblance have exhibited promising antimicrobial and anticancer properties, highlighting the versatility of these compounds in pharmaceutical research (Hafez et al., 2016).
Structural and Chemical Properties
Understanding the structural and chemical properties of such compounds is crucial for their application in drug design and material science. For example, the structure-based drug discovery approach, including docking and modeling, has been employed for quinoline derivatives structurally related to the compound of interest, guiding the development of novel anticancer agents (Honde & Rajendra, 2021). Additionally, studies on the Vilsmeier-Haack reaction have led to the synthesis of novel heterocyclo-substituted dyes, expanding the scope of this compound class in chemical research and potential industrial applications (AwadIbrahim, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-10-8-14(21-22)13-5-4-9-23(12-13)18(24)17-11-19-15-6-2-3-7-16(15)20-17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUACSNGAOOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone |
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